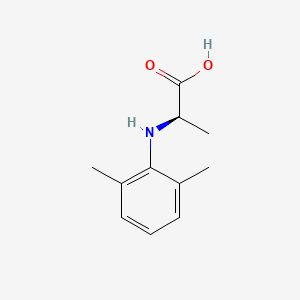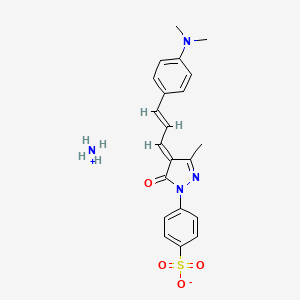
5-Isoxazolol, 4,5-dihydro-3,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isoxazolol, 4,5-dihydro-3,5-diphenyl- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolol, 4,5-dihydro-3,5-diphenyl- typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Isoxazolol, 4,5-dihydro-3,5-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, H₂O₂), reducing agents (e.g., LiAlH₄, NaBH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
5-Isoxazolol, 4,5-dihydro-3,5-diphenyl- has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Isoxazolol, 4,5-dihydro-3,5-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diphenylisoxazole: This compound has a similar structure but lacks the dihydro functionality, which may affect its biological activity and chemical reactivity.
4-Bromo-4,5-dihydro-3-methyl-5,5-diphenylisoxazole:
Uniqueness
5-Isoxazolol, 4,5-dihydro-3,5-diphenyl- is unique due to its specific substitution pattern and dihydro functionality, which can impart distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
| 52790-27-9 | |
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3,5-diphenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C15H13NO2/c17-15(13-9-5-2-6-10-13)11-14(16-18-15)12-7-3-1-4-8-12/h1-10,17H,11H2 |
Clave InChI |
IDGHFXRMWBEXIC-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NOC1(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)


![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)

![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)


